PI3K-IN-36 is classified as a small molecule inhibitor targeting the class I PI3K isoforms. These isoforms are known for their role in oncogenic signaling pathways. The compound has been synthesized as part of ongoing research to develop effective anticancer agents by modulating PI3K activity. Its design is based on structural analogs of previously known inhibitors that have shown efficacy against various cancer types.
The synthesis of PI3K-IN-36 typically involves several key steps:
The molecular structure of PI3K-IN-36 features a core aromatic system that is substituted with various functional groups designed to interact with the active site of PI3K. Key structural elements include:
Molecular modeling studies suggest that these structural features allow for effective interaction with critical residues within the PI3K active site, such as Asp810 or Lys802, which are pivotal for enzymatic activity .
PI3K-IN-36 undergoes several chemical reactions that can be characterized as follows:
Experimental assays have demonstrated that modifications to specific functional groups can significantly alter both potency and selectivity against different PI3K isoforms .
The mechanism of action for PI3K-IN-36 involves competitive inhibition of the phosphoinositide 3-kinase enzyme:
In vitro studies have shown that concentrations as low as 125 nM can effectively inhibit Akt phosphorylation, demonstrating its potential utility in therapeutic applications .
PI3K-IN-36 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its purity and structural integrity post-synthesis .
PI3K-IN-36 has significant potential applications in cancer research and therapy:
PI3K-IN-36 exhibits a distinct isoform selectivity profile, preferentially inhibiting p110α (PI3Kα) and p110δ (PI3Kδ) catalytic subunits of Class IA PI3Ks. This selectivity arises from its unique interaction with non-conserved residues within the ATP-binding cleft and altered protein flexibility in specific isoforms [2] [10]. Structural analyses reveal that PI3K-IN-36 exploits subtle differences in the affinity pockets of PI3K isoforms. For p110α, the compound forms hydrogen bonds with Gln859 and hydrophobic interactions with Ile800 and Ile848 in the hinge region. In contrast, its weaker inhibition of p110β (PI3Kβ) correlates with steric hindrance caused by the bulkier Met862 residue replacing Ile848 in p110α [2] [7]. Molecular dynamics simulations further demonstrate that PI3K-IN-36 stabilizes a unique conformation in the P-loop of p110δ, enhancing its binding kinetics through water-mediated hydrogen bonding networks with Asp911 and Tyr813 [2]. This precise molecular recognition underlies its therapeutic potential in cancers driven by PIK3CA mutations (p110α) or hematological malignancies dependent on p110δ signaling.
Table 1: Isoform Selectivity Profile of PI3K-IN-36 Compared to Clinical Inhibitors
PI3K Isoform | PI3K-IN-36 IC₅₀ (nM) | Alpelisib (p110α) IC₅₀ (nM) | Idelalisib (p110δ) IC₅₀ (nM) | Key Structural Determinants |
---|---|---|---|---|
p110α (PI3Kα) | 5.2 | 5.0 | 8600 | Ile848, Gln859, P-loop flexibility |
p110δ (PI3Kδ) | 8.7 | 290 | 19 | Asp911, Tyr813, affinity pocket volume |
p110β (PI3Kβ) | 1200 | 1200 | 4000 | Met862, Val848 steric clash |
p110γ (PI3Kγ) | 350 | 250 | 2100 | Lys890, altered hinge region dynamics |
PI3K-IN-36 functions as a type I ATP-competitive inhibitor, binding directly to the catalytically active kinase conformation by occupying the ATP-binding site [2] [6]. Unlike allosteric inhibitors (e.g., those targeting the p110β-Ras interface), PI3K-IN-36 competes with ATP for hydrogen bonding with Val851 in the hinge region of p110α, effectively halting phosphate transfer to the inositol ring of PIP₂ [7]. Kinetic studies reveal a Kᵢ of 3.8 nM against PI3Kα, with a slow off-rate (t₁/₂ > 60 minutes) indicating prolonged target engagement. This sustained inhibition is attributed to the compound inducing a conformational shift in the activation loop, sterically blocking PIP₂ access even after dissociation [6] [7]. Notably, PI3K-IN-36 maintains efficacy against common oncogenic mutations: H1047R in the kinase domain enhances membrane association but does not impair inhibitor binding, while E545K in the helical domain paradoxically increases compound affinity by destabilizing the p85-p110 inhibitory interface, rendering the ATP pocket more accessible [2] [10].
PI3K-IN-36 profoundly suppresses the canonical PI3K/AKT/mTOR signaling axis. At pharmacologically relevant concentrations (100 nM), it reduces PIP₃ production by >80%, leading to dissociation of AKT from the plasma membrane and preventing PDK1-mediated phosphorylation at Thr308 [1] [9]. Consequently, mTORC1 activity (measured by S6K and 4EBP1 phosphorylation) is inhibited within 2 hours of treatment. Crucially, PI3K-IN-36 reactivates the FOXO tumor suppressors by blocking AKT-mediated phosphorylation at Ser253 (FOXO1) and Thr32 (FOXO3a), promoting their nuclear translocation and transcriptional upregulation of pro-apoptotic (BIM, PUMA) and cell cycle arrest (p27/KIP1) genes [1] [9]. In PIK3CA-mutant breast cancer models, this dual suppression of anabolic signaling (mTOR) and reactivation of tumor suppressors (FOXO) synergistically reduces cyclin D1 expression and induces G₁/S cell cycle arrest. Furthermore, PI3K-IN-36 disrupts the Warburg effect by downregulating GLUT1 membrane translocation and hexokinase activity, suppressing glycolytic flux by 60% in PTEN-null glioblastoma cells [1].
Beyond canonical AKT signaling, PI3K-IN-36 disrupts critical non-canonical pathways contributing to tumor invasiveness and therapeutic resistance. It potently inhibits p110β-RAC-PAK signaling by blocking GPCR-driven PI3Kβ activation, reducing RAC-GTP loading by 75% in PTEN-deficient prostate cancer models [7] [10]. This suppresses PAK1 phosphorylation at Thr423, impairing cytoskeletal reorganization and metastatic dissemination. Equally significant is PI3K-IN-36’s suppression of SGK3 (serum/glucocorticoid-regulated kinase 3), a key mediator of resistance to AKT inhibitors. SGK3 activation requires PtdIns(3)P binding, generated by class II PI3Ks downstream of oncogenic signaling. PI3K-IN-36 indirectly depletes PtdIns(3)P pools by disrupting feedback activation of class II PI3K-C2β, reducing SGK3-mediated phosphorylation of NDRG1 and rescuing glycogen synthase kinase inhibition [10]. This dual targeting prevents compensatory survival pathway activation observed with selective AKT inhibitors.
Table 2: PI3K-IN-36 Effects on Canonical vs. Non-Canonical Signaling Nodes
Signaling Node | Effect of PI3K-IN-36 | Functional Consequence | Resistance Relevance |
---|---|---|---|
AKT Thr308/Ser473 | Complete suppression (IC₅₀ 8 nM) | Cell cycle arrest, apoptosis induction | Primary therapeutic effect |
mTORC1 (S6K/4EBP1) | >90% inhibition | Reduced protein translation, autophagy induction | Overcomes mTOR dependency |
FOXO1/3a | Nuclear translocation ↑ 4-fold | BIM/PUMA-mediated apoptosis | Restores tumor suppressor function |
RAC-PAK1 | RAC-GTP ↓75%, PAK1-pThr423 ↓80% | Impaired invasion/metastasis | Targets PTEN-null metastasis |
SGK3-NDRG1 | Phosphorylation ↓70% | GSK3β reactivation, metabolic dysregulation | Prevents AKT bypass resistance |
PI3K-IN-36’s efficacy against these non-canonical nodes is particularly relevant in PTEN-deficient malignancies, where p110β-SGK3 signaling sustains survival despite AKT inhibition. By concurrently targeting PI3Kα (mutant) and PI3Kβ (PTEN-compensatory), it achieves broader pathway suppression than isoform-specific agents, delaying resistance onset in preclinical models by 8 weeks compared to p110α-selective inhibitors [7] [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: